(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXQKBGBIPTBO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Phenyl and Thienyl Groups: The phenyl and thienyl groups can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds containing the tetrazole ring exhibit notable antimicrobial properties. For instance, related tetrazole derivatives have been shown to possess antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the tetrazole group is critical for this activity, as it enhances the interaction with microbial targets.
Anti-inflammatory Potential
In silico studies suggest that compounds similar to (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide may act as inhibitors of enzymes involved in inflammatory pathways. Specifically, molecular docking studies have identified potential interactions with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This positions the compound as a candidate for further development in anti-inflammatory therapies.
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in developing new antimicrobial drugs.
- Anti-inflammatory Drugs : The compound's ability to inhibit 5-LOX indicates its potential as an anti-inflammatory agent for conditions such as arthritis or asthma.
- Cancer Research : Compounds with similar structures have been explored for their anticancer properties due to their ability to modulate various signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Recent literature has highlighted the synthesis and evaluation of various tetrazole derivatives for their biological activities. For instance:
- A study synthesized several tetrazole-containing compounds and evaluated their antimicrobial properties. Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics .
- Another research focused on the anti-inflammatory potential of related compounds through molecular docking studies. These findings suggest that structural modifications could enhance the effectiveness of these compounds against inflammatory targets .
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core and Substituent Analysis
Key Structural Features:
Physicochemical and Pharmacokinetic Properties
- Solubility: The tetrazole and amide groups enhance water solubility compared to purely aromatic analogs, though thienyl may offset this slightly .
- Bioavailability: Higher molecular weight analogs (e.g., ~335 g/mol in ) suggest the target compound may have favorable absorption if within the <500 Da range.
Biological Activity
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that incorporates both a tetrazole and a thienyl moiety, which are known for their diverse biological activities. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H11N5OS
- Molecular Weight : 297.33 g/mol
- CAS Number : 478249-10-4
The compound's structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.
Antiviral Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit notable antiviral properties. For instance, a series of tetrazole-containing compounds were evaluated for their antiviral activity against various viral strains. Some derivatives demonstrated moderate antiviral activity with selectivity indices above 10 . The structure–activity relationship (SAR) analysis revealed that specific modifications in the tetrazole ring significantly influenced the antiviral potency.
Antimicrobial Activity
In related research, compounds similar to this compound were screened for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited considerable antimicrobial activity, suggesting that the incorporation of thienyl and tetrazole moieties may enhance antimicrobial properties .
Cytotoxicity Studies
Cytotoxicity is a crucial aspect of evaluating the safety profile of new compounds. In studies involving various tetrazole derivatives, it was found that some compounds showed low toxicity even at high concentrations (up to 300 μg/mL), while others displayed significant cytotoxic effects depending on their structural modifications . This highlights the importance of careful design in developing therapeutics based on this scaffold.
Case Study 1: Structure–Activity Relationship Analysis
A detailed SAR analysis was conducted on a series of tetrazole-containing compounds. The study revealed that specific substituents on the tetrazole ring could either enhance or diminish biological activity. For example:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 18.4 | >38 |
| Compound B | 46 | >16 |
| Compound C | >100 | <5 |
This data emphasizes the need for strategic modifications to optimize biological activity while minimizing toxicity.
Case Study 2: Antiviral Mechanism Exploration
In another study focused on antiviral mechanisms, researchers utilized molecular docking to predict the binding affinity of this compound to viral proteins. The findings suggested that the compound interacts with key viral targets involved in replication processes, potentially inhibiting viral proliferation .
Q & A
Q. What are the optimal synthetic routes for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide, and how can purity be validated?
The synthesis of structurally analogous compounds (e.g., triazole-thiophene hybrids) typically involves multi-step reactions. For example, hydrazide intermediates can be formed via refluxing isopropyl esters with hydrazine hydrate in propan-2-ol, followed by condensation with aromatic aldehydes in acetic acid . Purity validation requires elemental analysis (CHNS), ¹H-NMR, and chromatographic mass spectrometry to confirm molecular integrity. X-ray diffraction (XRD) is critical for structural confirmation, as demonstrated for related thiadiazole derivatives .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal XRD analysis is the gold standard for determining bond lengths, angles, and stereochemistry. For instance, in the structurally similar (E)-5-phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine, XRD confirmed the (E)-configuration and planar geometry of the thiophene and phenyl moieties . Refinement using SHELXL (a widely used program for small-molecule crystallography) ensures high precision in geometric parameter determination .
Advanced Research Questions
Q. How do computational methods (e.g., DFT/B3LYP) compare with experimental data in predicting geometric parameters?
Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set have shown strong agreement with experimental XRD data for analogous compounds. For example, bond length deviations between DFT and XRD results for thiadiazole derivatives were within 0.02 Å, validating the method's reliability . Key steps include:
- Geometry optimization in solvent media.
- Comparison of calculated vs. experimental parameters (e.g., dihedral angles, torsional strains).
Table 1: Comparison of Selected Geometric Parameters (DFT vs. XRD)
| Parameter | DFT Value | XRD Value | Deviation |
|---|---|---|---|
| C=S Bond Length | 1.67 Å | 1.65 Å | 0.02 Å |
| Thiophene-Phenyl Dihedral | 178.5° | 179.2° | 0.7° |
Q. What intermolecular interactions dominate the crystal packing, and how can Hirshfeld surface analysis elucidate them?
Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal stability. For a related thiadiazole compound, this method revealed that H···S (16.2%) and H···N (12.8%) contacts contribute significantly to packing . Steps include:
- Generating Hirshfeld surfaces using CrystalExplorer.
- Mapping d~norm~ (normalized contact distance) to visualize interaction hotspots.
- Quantifying interaction percentages via 2D fingerprint plots.
Q. How can frontier molecular orbital (FMO) analysis predict reactivity and electronic properties?
FMO analysis (HOMO-LUMO gaps) provides insights into charge transfer and chemical reactivity. For example, a thiadiazole derivative exhibited a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity, with electron density localized on the thiophene ring . Methodology:
- Perform DFT calculations in solvent environments.
- Visualize HOMO/LUMO distributions using Gaussian or ORCA software.
Q. What strategies address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
Discrepancies often arise from solvent effects or conformational flexibility. For instance, proton chemical shifts in ¹H-NMR can be refined using the gauge-including atomic orbital (GIAO) method in DFT. In a study of triazole-thiophene hybrids, GIAO-calculated shifts deviated by <0.3 ppm from experimental values after accounting for DMSO solvent effects .
Methodological Considerations
Q. How can chemoselective synthesis prevent undesired byproducts in triazole-containing systems?
Azidophosphonium salt-directed synthesis (e.g., Morita-Baylis-Hillman adducts) enables selective formation of (E)- or (Z)-isomers. For example, using chloroacetyl chloride and triethylamine in dioxane ensures regioselective amidation, minimizing side reactions . Key steps:
- Monitor reaction progress via TLC.
- Optimize temperature and solvent polarity (e.g., acetic acid for imine formation).
Q. What crystallographic software tools are recommended for refining complex structures with thiophene/triazole moieties?
SHELXTL and Olex2 are widely used for refinement. SHELXL excels in handling twinned data or high-resolution structures, while Olex2 provides user-friendly interfaces for visualizing hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
